Bismuth hydroxide nitrate

Descripción general

Descripción

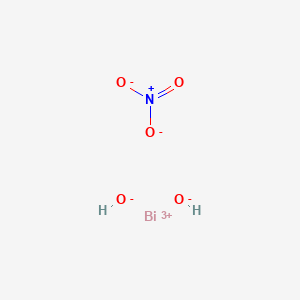

Bismuth Hydroxide Nitrate, a compound involving bismuth, hydroxide, and nitrate ions, has been the subject of various studies due to its interesting chemical and physical properties. The compound is often studied in the form of basic bismuth nitrates and is recognized for its utility in catalysis, materials science, and potentially in photocatalysis.

Synthesis Analysis

Bismuth Hydroxide Nitrate can be synthesized through different methods including hydrothermal processes and precipitation. For example, the synthesis of basic bismuth(III) nitrates under hydrothermal conditions and their transformation to α-Bi2O3 in solid-state reactions has been explored, demonstrating the compound's versatile synthesis routes (Christensen et al., 2003).

Molecular Structure Analysis

The molecular structure of Bismuth Hydroxide Nitrate varies based on the specific compound being analyzed. For instance, [Bi6O4.5(OH)3.5]2(NO3)11 is one such compound where its structure was determined from twinned crystal X-ray data, revealing a complex arrangement of hexanuclear complexes and nitrate groups (Henry et al., 2003).

Chemical Reactions and Properties

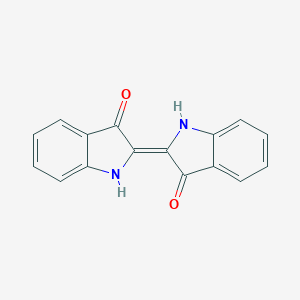

Bismuth Hydroxide Nitrate exhibits interesting chemical reactions and properties, such as in the context of catalysis. Bismuth nitrate-catalyzed Michael reactions demonstrate the compound's role in facilitating organic transformations, highlighting its chemical reactivity and potential in synthesis processes (Srivastava & Banik, 2003).

Physical Properties Analysis

The physical properties of Bismuth Hydroxide Nitrate compounds, including crystal structures and morphologies, have been extensively studied. Various techniques like X-ray diffraction and scanning electron microscopy have been used to explore these aspects, revealing detailed information on the compound's crystalline structure and physical appearance.

Chemical Properties Analysis

The chemical properties of Bismuth Hydroxide Nitrate, such as its photocatalytic activity, have been of particular interest. For instance, the photocatalytic degradation of organic pollutants over basic bismuth (III) nitrate/BiVO4 composite illustrates the compound's utility in environmental remediation applications (Liu et al., 2010).

Aplicaciones Científicas De Investigación

Contaminant Removal from Drinking Water : Bismuth-based sorptive materials, including bismuth hydroxide nitrate, are effective for removing ionic contaminants from aqueous solutions. Hydrous bismuth oxides have shown potential for nitrate and fluoride removal, making them suitable for drinking water treatment, especially in small-scale household applications (Ranjan, Singh, & Srivastav, 2019).

Electrochemical Reduction of Nitrate : Bismuth cathodes, which can be derived from bismuth hydroxide nitrate, have been studied for the electrochemical reduction of nitrate. The primary product of this electrolysis is nitrogen, suggesting potential applications in wastewater treatment, such as for low-level nuclear wastes (Dortsiou & Kyriacou, 2009).

Adsorption Studies : Studies on hydrous bismuth oxides (HBOs) derived from bismuth hydroxide nitrate have explored their kinetic and equilibrium properties for nitrate removal from water. Characterization methods like X-ray diffraction and scanning electron microscopy are used to understand their adsorption capabilities (Srivastav, Singh, Weng, & Sharma, 2015).

Nanomaterial Synthesis : Bismuth hydroxide nitrate is used in the synthesis of nanomaterials. For instance, its conversion to bismuth oxide under microwave irradiation has been demonstrated, which has applications in nanotechnology and materials science (Rajagopal et al., 2008).

Catalytic Applications : Bismuth nitrate, which can be related to bismuth hydroxide nitrate, has been used as a catalyst in various organic reactions, such as the Michael reaction. This showcases its potential in facilitating chemical transformations in organic synthesis (Srivastava & Banik, 2003).

Safety And Hazards

Direcciones Futuras

Studies of nanosized forms of bismuth (Bi)-containing materials have recently expanded from optical, chemical, electronic, and engineering fields towards biomedicine, as a result of their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . High-throughput ammonia production from nitrate using liquid metal synthesized bismuth nano-catalyst is also being explored .

Propiedades

IUPAC Name |

bismuth;dihydroxide;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+3;-1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNDBASMJMGLOD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[OH-].[OH-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth hydroxide nitrate | |

CAS RN |

13595-83-0 | |

| Record name | Bismuth hydroxide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth hydroxide nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.